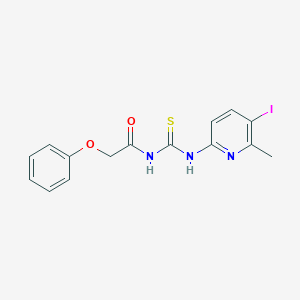
N-(5-iodo-6-methyl-2-pyridinyl)-N'-(phenoxyacetyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-iodo-6-methyl-2-pyridinyl)-N'-(phenoxyacetyl)thiourea, also known as IPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. IPTU is a thiourea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study.
作用機序
N-(5-iodo-6-methyl-2-pyridinyl)-N'-(phenoxyacetyl)thiourea works by binding to a specific site on the STING protein, preventing it from functioning properly. This inhibition leads to a decrease in the production of certain cytokines, which are involved in the immune response. By selectively targeting STING, this compound has the potential to be a more effective and specific inhibitor than other compounds currently available.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. In addition to its inhibition of STING, this compound has been shown to have anti-inflammatory properties and to modulate the activity of certain enzymes in the body. These effects make this compound a promising candidate for further study in a variety of areas, including immunology, oncology, and neurology.
実験室実験の利点と制限
One advantage of N-(5-iodo-6-methyl-2-pyridinyl)-N'-(phenoxyacetyl)thiourea is its specificity for STING, which allows for more precise and targeted inhibition. However, this compound may have limitations in terms of its stability and solubility, which can affect its effectiveness in lab experiments. Additionally, more research is needed to fully understand the potential side effects of this compound and its long-term safety.
将来の方向性
There are many potential future directions for research on N-(5-iodo-6-methyl-2-pyridinyl)-N'-(phenoxyacetyl)thiourea. One area of interest is the development of new treatments for autoimmune diseases, based on the selective inhibition of STING by this compound. Other potential applications include the use of this compound in cancer research, where it may be able to modulate the immune response to better target cancer cells. Additionally, further study is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in a variety of fields.
合成法
N-(5-iodo-6-methyl-2-pyridinyl)-N'-(phenoxyacetyl)thiourea can be synthesized using a variety of methods, including the reaction of 5-iodo-6-methyl-2-pyridinamine with phenoxyacetyl chloride, followed by reaction with thiourea. Other methods involve the use of different starting materials and reagents.
科学的研究の応用
N-(5-iodo-6-methyl-2-pyridinyl)-N'-(phenoxyacetyl)thiourea has been studied extensively for its potential applications in scientific research. One area of interest is its use as a tool for studying the function of certain proteins in the body. This compound has been shown to selectively inhibit the activity of a protein called STING, which is involved in the immune response. By inhibiting STING, researchers can better understand the role of this protein in the immune system and potentially develop new treatments for autoimmune diseases.
特性
分子式 |
C15H14IN3O2S |
|---|---|
分子量 |
427.3 g/mol |
IUPAC名 |
N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C15H14IN3O2S/c1-10-12(16)7-8-13(17-10)18-15(22)19-14(20)9-21-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,17,18,19,20,22) |
InChIキー |
ZVDPFPBYRSHAFJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=S)NC(=O)COC2=CC=CC=C2)I |
正規SMILES |
CC1=C(C=CC(=N1)NC(=S)NC(=O)COC2=CC=CC=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)
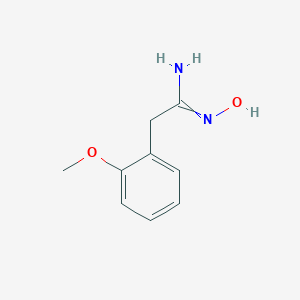
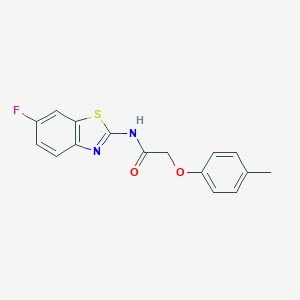
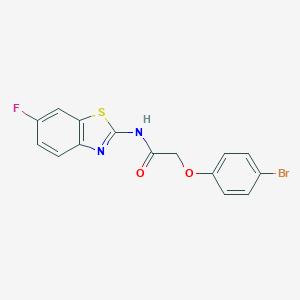
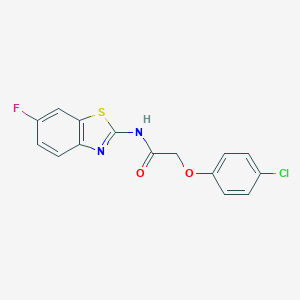
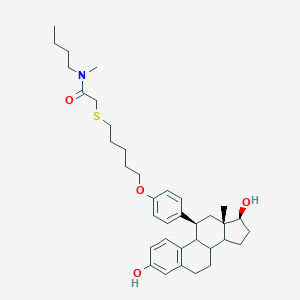
![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)
![N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)
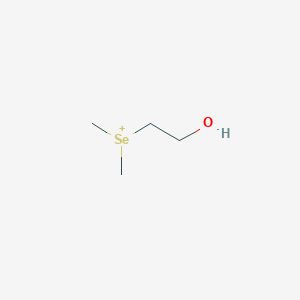
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)
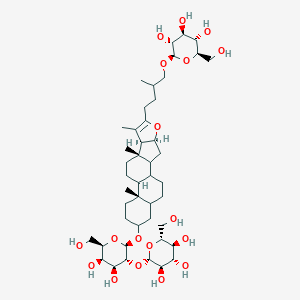
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)
![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)